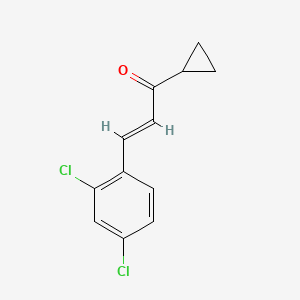
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one
Beschreibung
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Eigenschaften
Molekularformel |
C12H10Cl2O |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
(E)-1-cyclopropyl-3-(2,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-10-5-3-8(11(14)7-10)4-6-12(15)9-1-2-9/h3-7,9H,1-2H2/b6-4+ |
InChI-Schlüssel |
FIIVZQLNVYLNMG-GQCTYLIASA-N |
Isomerische SMILES |
C1CC1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CC1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,4-Dichlorphenyl)-1-Cyclopropyl-2-propen-1-on erfolgt typischerweise über die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird unter basischen Bedingungen durchgeführt, wobei eine Lösung von Acetophenon zu einer Lösung von 2,4-Dichlorbenzaldehyd in Ethanol, das Natriumhydroxid enthält, hinzugefügt wird. Das Reaktionsgemisch wird bei Raumtemperatur gerührt, was zur Bildung des gewünschten Chalkons führt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Kontinuierliche Strömungsreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz und Skalierbarkeit des Prozesses zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2,4-Dichlorphenyl)-1-Cyclopropyl-2-propen-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Epoxiden oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Epoxide ergeben, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Chalkone führen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(2,4-Dichlorphenyl)-1-Cyclopropyl-2-propen-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität hemmen. So hat sich gezeigt, dass sie das Enzym CYP51 hemmt, das an der Biosynthese von Sterolen in bestimmten Krankheitserregern beteiligt ist. Diese Hemmung stört die Integrität der Zellmembran des Krankheitserregers, was zu seinem Tod führt.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of sterols in certain pathogens. This inhibition disrupts the pathogen’s cell membrane integrity, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dichlorphenol: Ein chloriertes Derivat von Phenol mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Anwendungen.
3-(4-Chlorphenyl)-1-Cyclopropyl-2-propen-1-on: Ein ähnliches Chalkon mit einem einzigen Chloratom am Phenylring.
1-(2,4-Dichlorphenyl)-2-Nitropropen: Eine weitere Verbindung mit einem ähnlichen Phenylringsubstitutionsmuster, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
3-(2,4-Dichlorphenyl)-1-Cyclopropyl-2-propen-1-on ist aufgrund des Vorhandenseins sowohl der Cyclopropylgruppe als auch der Dichlorphenylgruppe einzigartig. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen machen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


